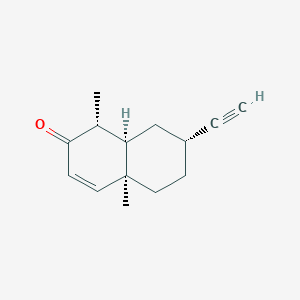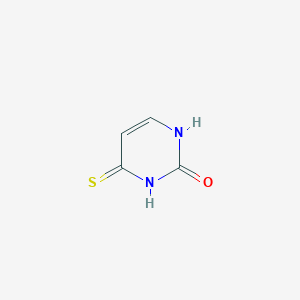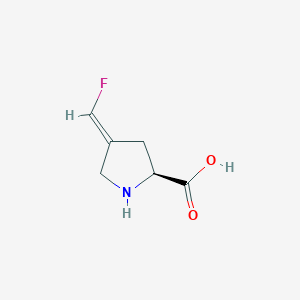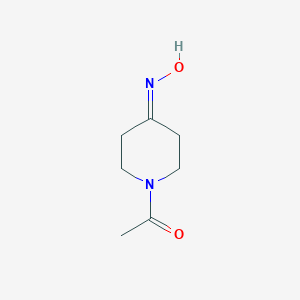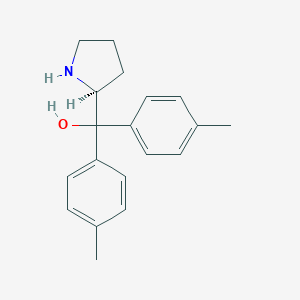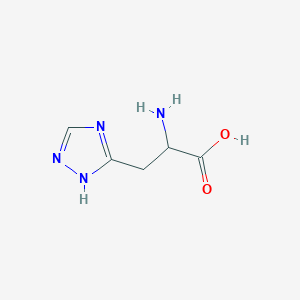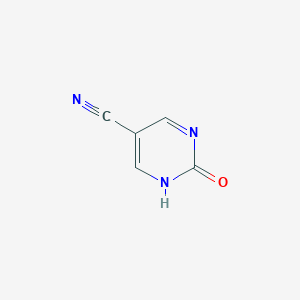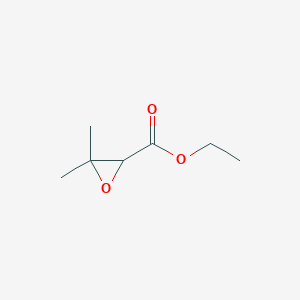![molecular formula C7H8N4 B160262 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 134881-51-9](/img/structure/B160262.png)
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is a complex organic compound. It is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring and an imidazole ring as part of its structure . The structure of similar compounds has been studied using techniques like NMR .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Cancer Research
- Application Summary : The compound is being studied in the context of cancer research, specifically in the treatment of mixed-lineage leukemia . It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
- Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
- Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
- Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
- Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
-
Scientific Field: Chemical Engineering
- Application Summary : This compound is used in the synthesis of new cation moieties for ionic liquid designs . Ionic liquids have tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .
- Methods of Application : The methods of application involve the synthesis of new cation moieties for ionic liquid designs . The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
-
Scientific Field: Pharmaceutical Research
- Application Summary : The compound is being studied as a potential drug candidate. It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
- Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
- Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
- Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
- Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
-
Scientific Field: Chemical Synthesis
- Application Summary : This compound is used in the synthesis of new cation moieties for ionic liquid designs . Ionic liquids have tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .
- Methods of Application : The methods of application involve the synthesis of new cation moieties for ionic liquid designs . The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
-
Scientific Field: Drug Discovery
- Application Summary : The compound is being studied as a potential drug candidate. It is being explored as a potential inhibitor of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers .
- Methods of Application : The methods of application involve the use of fragment-based methods and structure-based design to discover potent and selective WDR5-WIN-site inhibitors .
- Results or Outcomes : The results or outcomes of this specific application were not provided in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
- Methods of Application : The method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .
- Results or Outcomes : The results showed that 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .
Eigenschaften
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-5-7(9)10-6-2-1-3-11(5)6/h1-3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJRWLIACERSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

